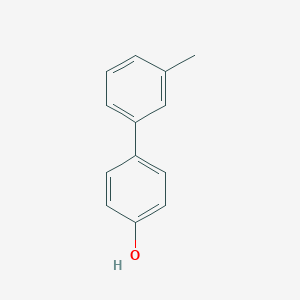

4-(3-Methylphenyl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-methylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-10-3-2-4-12(9-10)11-5-7-13(14)8-6-11/h2-9,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMTSNKPXUWEOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362560 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191724-08-0 | |

| Record name | 3'-Methyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-(3-Methylphenyl)phenol" synthesis and characterization

<-1> ## An In-depth Technical Guide to the Synthesis and Characterization of 4-(3-Methylphenyl)phenol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(3-Methylphenyl)phenol, a biphenyl derivative with significant applications in medicinal chemistry and materials science. This document delves into the prevalent synthetic methodologies, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. It offers a detailed, step-by-step protocol, explaining the rationale behind experimental choices and potential challenges. Furthermore, this guide outlines a rigorous characterization workflow, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to ensure the unequivocal identification and purity assessment of the final product. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, providing both theoretical insights and practical, field-proven guidance.

Introduction: The Significance of Biphenyl Scaffolds

Biphenyl and its substituted analogues represent a privileged scaffold in modern chemistry. Their unique structural and electronic properties, arising from the two directly connected phenyl rings, make them indispensable building blocks in the design of liquid crystals, functional polymers, and, most notably, pharmacologically active agents. The compound 4-(3-Methylphenyl)phenol, also known as 3'-Methyl-[1,1'-biphenyl]-4-ol, is a valuable intermediate in the synthesis of more complex molecules. The presence of both a hydroxyl group and a methyl-substituted phenyl ring provides versatile handles for further chemical transformations.

This guide will focus on a robust and widely adopted synthetic strategy for 4-(3-Methylphenyl)phenol, the Suzuki-Miyaura cross-coupling reaction, followed by a comprehensive characterization protocol.

Synthetic Methodology: A Deep Dive into the Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[1][2] It is the method of choice for synthesizing biaryl compounds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3]

The synthesis of 4-(3-Methylphenyl)phenol via this method is a two-step process:

-

Suzuki-Miyaura Coupling: Reaction of a protected phenol derivative (e.g., 4-bromoanisole) with 3-tolylboronic acid to form the biphenyl backbone.

-

Deprotection: Cleavage of the protecting group to yield the final phenolic product.

Step 1: Suzuki-Miyaura Coupling of 4-Bromoanisole and 3-Tolylboronic Acid

The choice of a protected phenol, specifically 4-bromoanisole (4-methoxyphenyl bromide), is a strategic one. The methoxy group is a robust protecting group for the phenolic hydroxyl, preventing its interference with the palladium catalyst during the coupling reaction.

The core of the Suzuki-Miyaura reaction is a catalytic cycle involving a palladium complex.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is a self-validating system, where careful control of the inert atmosphere and reagent purity is paramount for achieving high yields.

Materials:

-

4-Bromoanisole

-

3-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

-

Standard Schlenk line or glovebox for handling air-sensitive reagents

Procedure:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromoanisole (1.0 eq), 3-tolylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Preparation: In a separate flask, prepare the active Pd(0) catalyst in situ by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed toluene. Stir for 15 minutes until a homogeneous solution is formed.

-

Reaction Initiation: Add the catalyst solution to the flask containing the reactants. Follow this with the addition of degassed toluene and water (typically in a 4:1 ratio).

-

Reaction Progress: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 4-methoxy-3'-methylbiphenyl.

Step 2: Deprotection of the Methoxy Group

The cleavage of the methyl ether to unveil the phenol is a critical final step. Several methods exist for this transformation, with the choice depending on the substrate's sensitivity to acidic or basic conditions. A common and effective method involves the use of boron tribromide (BBr₃).

Caption: Workflow for the deprotection of 4-methoxy-3'-methylbiphenyl.

Materials:

-

4-Methoxy-3'-methylbiphenyl

-

Boron tribromide (BBr₃) solution in dichloromethane (DCM)

-

Dichloromethane (anhydrous)

-

Methanol

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: Dissolve 4-methoxy-3'-methylbiphenyl (1.0 eq) in anhydrous dichloromethane under an inert atmosphere and cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add a solution of boron tribromide in dichloromethane (1.2 eq) dropwise to the cooled solution.

-

Reaction Progress: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

-

Work-up: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography to yield pure 4-(3-Methylphenyl)phenol as a white to off-white solid.

Comprehensive Characterization

Unequivocal characterization of the synthesized 4-(3-Methylphenyl)phenol is essential to confirm its identity and purity. A multi-technique approach is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-(3-Methylphenyl)phenol is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons.

-

Aromatic Protons: A complex multiplet pattern in the range of δ 6.8-7.5 ppm.

-

Phenolic OH: A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 4.5-5.5 ppm.

-

Methyl Protons: A singlet at approximately δ 2.3 ppm.[4]

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(3-Methylphenyl)phenol will exhibit characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Phenolic) | 3200-3600 | Broad |

| C-H (Aromatic) | 3000-3100 | Sharp |

| C=C (Aromatic) | 1500-1600 | Medium to strong |

| C-O (Phenolic) | ~1220 | Strong |

Table 1: Expected IR Absorption Bands for 4-(3-Methylphenyl)phenol.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 4-(3-Methylphenyl)phenol (C₁₃H₁₂O), the expected molecular weight is approximately 184.23 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Melting Point

The melting point is a crucial physical property that indicates the purity of a crystalline solid. A sharp and well-defined melting point range suggests a high degree of purity.

Conclusion

This technical guide has outlined a robust and reliable methodology for the synthesis of 4-(3-Methylphenyl)phenol via a Suzuki-Miyaura cross-coupling reaction followed by a deprotection step. The provided experimental protocols are designed to be self-validating, emphasizing the importance of a controlled reaction environment and rigorous purification. The comprehensive characterization workflow, employing NMR, IR, and MS, ensures the unambiguous identification and purity assessment of the final product. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of biaryl compounds for applications in drug discovery and materials science.

References

-

National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubChem. Retrieved from [Link]

-

King's Centre for Visualization in Science. (n.d.). Phenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol, 4-[(3-methylphenyl)azo]-. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylphenol;4-methylphenol;phenol. PubChem. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Quora. (2019, October 26). What is the NMR peak for methylphenol?. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 4‐bromoanisole with phenylboronic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.

-

MDPI. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

-

The Suzuki Reaction. (2014, February 6). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). Retrieved from [Link]

-

Arkat USA. (n.d.). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Phenylphenol, 3-methylbutyl ether - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

US EPA. (n.d.). Phenol, 4-[(4-amino-3-methylphenyl)amino]- - Substance Details - SRS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-[Hydroxy(phenyl)methyl]phenol. PubChem. Retrieved from [Link]

-

Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis of 2-{(Z)-[(4-methylphenyl)imino] methyl}phenol Schiff base. Retrieved from [Link]

- Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.

-

NIST. (n.d.). Phenol, 4-amino-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

mzCloud. (n.d.). 4 Methylphenol. Retrieved from [Link]

-

NIST. (n.d.). 3-Methyl-4-isopropylphenol. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-3'-methylbiphenyl. PubChem. Retrieved from [Link]

-

Semantic Scholar. (n.d.). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Retrieved from [Link]

-

SciSpace. (1985). On the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl) and dmpm (3,4-dimethoxybenzyl) protecting groups for hydroxy functions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxy-4'-methylbiphenyl. PubChem. Retrieved from [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. quora.com [quora.com]

- 5. Phenol [applets.kcvs.ca]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Characterization of 4-(3-Cresyl)phenol: A Technical Guide

Introduction

This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic profile of 4-(3-cresyl)phenol for identification, purity assessment, and quality control purposes.

Molecular Structure and Isomerism

Understanding the molecular architecture is the first step in interpreting spectroscopic data. 4-(3-cresyl)phenol consists of a phenol ring linked to a m-cresol ring at the 4-position of the phenol.

Caption: Molecular structure of 4-(3-cresyl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-(3-cresyl)phenol, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each nucleus.

Experimental Protocol: A Practical Approach

A standard protocol for acquiring high-quality NMR spectra of 4-(3-cresyl)phenol would involve dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. However, if hydrogen bonding or exchangeable protons are of particular interest, DMSO-d₆ is often preferred as it can slow down the exchange rate of the phenolic proton, making it more readily observable. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Spectra should be acquired on a spectrometer operating at a field strength of at least 400 MHz for protons to ensure adequate signal dispersion.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of 4-(3-cresyl)phenol is expected to be complex due to the presence of two substituted aromatic rings. The predicted chemical shifts are based on the principle of substituent additivity, taking phenol and m-cresol as model compounds.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Phenolic OH | 4.5 - 5.5 | Broad Singlet | 1H | The chemical shift of phenolic protons can vary significantly with concentration and solvent due to hydrogen bonding.[1] It is expected to be a broad signal that may exchange with D₂O. |

| Ar-H (Phenol Ring) | 6.8 - 7.3 | Multiplet | 4H | The protons on the phenol ring will be influenced by the electron-donating hydroxyl group and the electron-withdrawing tolyl group, leading to a complex multiplet. |

| Ar-H (Cresol Ring) | 6.7 - 7.2 | Multiplet | 4H | The protons on the m-cresol ring will exhibit a complex splitting pattern due to their relative positions and coupling with each other. |

| Methyl (CH₃) | ~2.3 | Singlet | 3H | The methyl protons are attached to an aromatic ring and are expected to appear as a sharp singlet in the typical range for benzylic protons.[2] |

Causality in Spectral Features: The broadness of the phenolic -OH peak is a direct consequence of intermolecular hydrogen bonding and chemical exchange. The overlapping multiplets in the aromatic region arise from the similar electronic environments of the protons on both rings and the complex spin-spin coupling between them.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the lack of symmetry, all 13 carbon atoms in 4-(3-cresyl)phenol are expected to be unique and therefore produce 13 distinct signals.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-OH (Phenol) | 150 - 156 | The carbon attached to the hydroxyl group is significantly deshielded due to the electronegativity of oxygen.[3] |

| C-C (Biaryl Linkage) | 135 - 142 | The quaternary carbons involved in the biaryl bond are expected to be in this region. |

| Aromatic CH (Phenol) | 115 - 130 | These carbons will be influenced by the hydroxyl and tolyl substituents. |

| Aromatic CH (Cresol) | 112 - 139 | The chemical shifts will be affected by the methyl and phenol substituents.[2] |

| C-CH₃ (Cresol) | 138 - 140 | The quaternary carbon attached to the methyl group. |

| Methyl (CH₃) | ~21 | The methyl carbon is expected in the typical range for an aromatic methyl group.[2] |

Self-Validating System: The presence of the predicted number of signals in both ¹H and ¹³C NMR, along with their characteristic chemical shifts and multiplicities, would provide strong evidence for the correct structure of 4-(3-cresyl)phenol.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(3-cresyl)phenol will be dominated by absorptions from the hydroxyl group and the aromatic rings.

Experimental Protocol: Solid-State Analysis

For a solid sample like 4-(3-cresyl)phenol, the most common method for obtaining an IR spectrum is using the Potassium Bromide (KBr) pellet technique. A small amount of the sample (1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a transparent pellet. This method minimizes interference from solvents. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.

Predicted IR Data and Interpretation

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Justification |

| O-H Stretch | 3200 - 3600 | Strong, Broad | This broad absorption is characteristic of the stretching vibration of a hydrogen-bonded hydroxyl group in a phenol.[4][5] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | These absorptions are typical for C-H stretching vibrations in aromatic rings. |

| C=C Aromatic Ring Stretch | 1500 - 1600 | Medium to Strong | Multiple bands in this region are characteristic of the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.[4] |

| C-O Stretch | 1200 - 1260 | Strong | The stretching vibration of the carbon-oxygen bond in the phenol moiety gives rise to a strong absorption in this region.[4] |

| C-H Out-of-Plane Bending | 700 - 900 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic rings. |

Expert Insight: The broadness of the O-H stretch is a key diagnostic feature for phenols and is a direct result of strong intermolecular hydrogen bonding in the solid state. The exact position and shape of this band can be sensitive to the physical state of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Experimental Protocol: Ionization and Detection

Electron Ionization (EI) is a common and effective method for the analysis of relatively volatile and thermally stable compounds like 4-(3-cresyl)phenol. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular formula of 4-(3-cresyl)phenol is C₁₃H₁₂O, with a molecular weight of 184.23 g/mol .

-

Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 184, corresponding to the intact radical cation.

-

Key Fragmentations: The fragmentation of the molecular ion will likely involve cleavages characteristic of phenols and biaryl systems.

Caption: Predicted key fragmentation pathways for 4-(3-cresyl)phenol in EI-MS.

Interpretation of Fragmentation:

-

Loss of a Methyl Radical (m/z 169): Cleavage of the methyl group from the cresol ring is a likely fragmentation pathway.

-

Loss of Carbon Monoxide (m/z 156): Phenolic compounds often undergo rearrangement and loss of CO.[6]

-

Biaryl Cleavage: Scission of the bond connecting the two aromatic rings can lead to fragments corresponding to the individual phenol and tolyl moieties (e.g., m/z 93 for the phenoxy cation).

-

Tropylium Ion (m/z 91): The formation of the highly stable tropylium ion is a common feature in the mass spectra of compounds containing a benzyl group or a tolyl group.

Trustworthiness of Data: The predicted fragmentation pattern is based on well-established fragmentation rules for aromatic and phenolic compounds, providing a high degree of confidence in the identification of these key fragments.[7][8]

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-(3-cresyl)phenol. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data serves as a valuable resource for scientists working with this compound. The provided protocols and justifications for experimental choices are grounded in established scientific principles, ensuring the reliability of the presented information. For definitive structural confirmation, it is always recommended to acquire experimental data and compare it with the predictions outlined in this guide.

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0029306). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (HMDB0170765). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0032625). Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Dodecyl-phenyl)-o-tolyl-methanone - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

-

Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2010, September). Spectroscopic investigations and quantum chemical computational study of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol. Retrieved from [Link]

-

YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

- 1. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rsc.org [rsc.org]

- 3. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to [1,1'-Biphenyl]-3-ylmethanol (CAS No. 69605-90-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, associated hazards, and potential applications of [1,1'-Biphenyl]-3-ylmethanol, a key building block in synthetic chemistry. The information presented herein is intended to support laboratory research and development activities by providing a foundation of technical data and safety considerations.

Chemical Identity and Physicochemical Properties

[1,1'-Biphenyl]-3-ylmethanol, assigned CAS number 69605-90-9, is an aromatic alcohol.[1][2] Its structure features a biphenyl core with a hydroxymethyl group at the 3-position of one of the phenyl rings. This structural arrangement imparts a unique combination of rigidity from the biphenyl system and reactivity from the primary alcohol, making it a valuable intermediate in the synthesis of more complex molecules.[3]

A summary of its key physicochemical properties is provided in the table below:

| Property | Value | Source(s) |

| CAS Number | 69605-90-9 | [1][2][4] |

| IUPAC Name | [1,1'-Biphenyl]-3-ylmethanol | [1][2] |

| Synonyms | Biphenyl-3-methanol, 3-Phenylbenzyl Alcohol | [1][2][5] |

| Molecular Formula | C13H12O | [1][2] |

| Molecular Weight | 184.24 g/mol | [1][2] |

| Appearance | White to off-white powder/crystal powder | [5] |

| Melting Point | 48.0 to 52.0 °C | [4][6] |

| SMILES | OCC1=CC(C2=CC=CC=C2)=CC=C1 | [1] |

| InChI Key | WGUZZTGZDPJWSG-UHFFFAOYSA-N | [2] |

Below is a 2D representation of the chemical structure of [1,1'-Biphenyl]-3-ylmethanol.

Caption: 2D Structure of [1,1'-Biphenyl]-3-ylmethanol

Hazard Identification and Safety Precautions

From a regulatory standpoint, [1,1'-Biphenyl]-3-ylmethanol is classified as hazardous. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals designates it with the signal word "Warning".[4]

GHS Hazard Statement:

This classification underscores the need for careful handling in a laboratory setting.

Precautionary Statements:

While specific precautionary statements may vary by supplier, general best practices for handling chemicals of this nature should be followed. These typically include:

-

Prevention: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Response: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

-

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

For comprehensive safety information, it is imperative to consult the latest Safety Data Sheet (SDS) provided by the supplier.[8][9] The SDS will contain detailed information on personal protective equipment (PPE), first-aid measures, firefighting measures, and accidental release measures.

Applications in Research and Development

[1,1'-Biphenyl]-3-ylmethanol serves as a versatile building block in organic synthesis.[1] Its utility stems from the reactivity of the primary alcohol, which can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, esters, and ethers. This allows for its incorporation into larger, more complex molecular scaffolds.

While specific, large-scale applications in drug development are not extensively documented in publicly available literature, its structural motif is of interest in medicinal chemistry. The biphenyl core is a common feature in many biologically active molecules, providing a rigid framework for the spatial orientation of pharmacophoric groups. The hydroxymethyl group offers a convenient handle for derivatization to explore structure-activity relationships (SAR).

It is primarily used in a laboratory setting for the manufacture of other substances.[9] Its role as an intermediate suggests its use in multi-step syntheses of potential drug candidates or other high-value chemical entities.[]

Synthetic Considerations

The synthesis of [1,1'-Biphenyl]-3-ylmethanol is not extensively detailed in the readily available literature. However, based on its structure, several logical synthetic routes can be proposed. A common and powerful method for the formation of the biphenyl linkage is the Suzuki coupling reaction.

Proposed Synthetic Workflow (Suzuki Coupling):

This workflow illustrates a potential synthetic route to [1,1'-Biphenyl]-3-ylmethanol.

Caption: Proposed Suzuki coupling workflow for synthesis.

Experimental Protocol Outline:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 3-bromobenzyl alcohol, phenylboronic acid, a suitable palladium catalyst, and a base.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Perform an aqueous workup to remove inorganic salts and the catalyst. This typically involves partitioning the mixture between an organic solvent and water, followed by separation of the organic layer.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure [1,1'-Biphenyl]-3-ylmethanol.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial as palladium catalysts can be sensitive to oxygen, which can lead to catalyst deactivation and reduced reaction efficiency.

-

Degassed Solvents: Degassing the solvents removes dissolved oxygen, further protecting the catalyst.

-

Base: The base is required to activate the boronic acid for transmetalation to the palladium center, a key step in the catalytic cycle.

-

Aqueous Workup and Chromatography: These standard purification steps are essential to remove byproducts and unreacted starting materials, ensuring the high purity of the final product required for subsequent applications.

Analytical Methods

The identity and purity of [1,1'-Biphenyl]-3-ylmethanol can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure by showing the characteristic signals for the aromatic and methylene protons and carbons.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the compound. A well-developed HPLC method can separate the target compound from any impurities or starting materials.

Self-Validating HPLC Protocol Outline:

-

Column: A reverse-phase C18 column is typically suitable for this type of aromatic compound.

-

Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is a good starting point.

-

Detection: UV detection at a wavelength where the biphenyl chromophore absorbs strongly (e.g., around 254 nm) is appropriate.

-

Validation: To ensure the method is "stability-indicating," forced degradation studies should be performed. This involves subjecting a sample of the compound to stress conditions (e.g., acid, base, heat, light, oxidation) and demonstrating that the degradation products are resolved from the parent peak. This confirms the method's ability to accurately quantify the compound in the presence of its degradants.

Conclusion

[1,1'-Biphenyl]-3-ylmethanol (CAS No. 69605-90-9) is a commercially available aromatic alcohol with established utility as a chemical intermediate. While its primary hazard is being harmful if swallowed, adherence to standard laboratory safety protocols, as detailed in the supplier's SDS, should mitigate the risks associated with its handling. Its value in research and development, particularly in medicinal chemistry, lies in its biphenyl core and the reactive hydroxymethyl group, which allow for its incorporation into a wide range of more complex target molecules. A thorough understanding of its properties and safe handling procedures is essential for its effective and responsible use in the laboratory.

References

-

AngeneChemical. (n.d.). [1,1'-Biphenyl]-3-methanol|69605-90-9. Retrieved from [Link]

-

UCHEM. (n.d.). Factory price 3-Biphenylmethanol CAS 69605-90-9 with best quality. Retrieved from [Link]

Sources

- 1. Biphenyl-3-methanol 95% | CAS: 69605-90-9 | AChemBlock [achemblock.com]

- 2. CAS RN 69605-90-9 | Fisher Scientific [fishersci.com]

- 3. 3597-91-9(4-Biphenylmethanol) | Kuujia.com [kuujia.com]

- 4. 69605-90-9 | CAS DataBase [m.chemicalbook.com]

- 5. myuchem.com [myuchem.com]

- 6. 3-(Hydroxymethyl)biphenyl | 69605-90-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 7. angenechemical.com [angenechemical.com]

- 8. echemi.com [echemi.com]

- 9. chemscene.com [chemscene.com]

The Untapped Potential of 4-(3-tolyl)phenol: A Technical Guide for Medicinal Chemists

Abstract

The biphenyl-4-ol scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has focused on various substitutions, the 4-(3-tolyl)phenol isomer remains a relatively unexplored entity. This technical guide provides a comprehensive overview of the potential applications of 4-(3-tolyl)phenol in drug discovery and development. We will delve into its synthesis, propose potential biological activities by drawing parallels with structurally related molecules, and outline a strategic workflow for its exploration as a novel scaffold for therapeutic agents. This document serves as a roadmap for researchers and drug development professionals seeking to unlock the therapeutic promise of this intriguing molecule.

The Biphenyl-4-ol Scaffold: A Foundation of Therapeutic Innovation

The biphenyl moiety is a cornerstone in the design of bioactive molecules, offering a rigid yet tunable framework that can effectively orient functional groups for optimal interaction with biological targets. When combined with a phenolic hydroxyl group, the resulting biphenyl-4-ol scaffold gains the ability to participate in crucial hydrogen bonding interactions, a key feature for molecular recognition by enzymes and receptors. This combination of properties has led to the development of a wide array of successful drugs and clinical candidates with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents[1][2].

4-(3-tolyl)phenol, with its characteristic meta-methyl substitution on one of the phenyl rings, presents a unique structural variation within this important class of compounds. The placement of the methyl group at the meta position introduces subtle yet significant changes in the molecule's steric and electronic properties compared to its more studied ortho- and para-isomers. These alterations can influence its binding affinity, selectivity, and metabolic stability, potentially offering advantages in the development of novel therapeutics.

Synthesis and Derivatization of the 4-(3-tolyl)phenol Scaffold

The efficient synthesis of the 4-(3-tolyl)phenol core and a diverse library of its analogs is paramount for a successful drug discovery campaign. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for constructing the requisite biaryl linkage[3][4][5].

Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of 4-(3-tolyl)phenol.

Materials:

| Reagent/Solvent | Supplier | Grade |

| 4-Iodophenol | Sigma-Aldrich | 99% |

| 3-Tolylboronic acid | Combi-Blocks | 98% |

| Palladium(II) acetate (Pd(OAc)₂) | Strem Chemicals | 98% |

| Triphenylphosphine (PPh₃) | Acros Organics | 99% |

| Potassium carbonate (K₂CO₃) | Fisher Scientific | ACS Grade |

| Toluene | VWR | Anhydrous |

| Ethanol | Decon Labs | 200 Proof |

| Water | Milli-Q | Deionized |

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodophenol (1.0 eq), 3-tolylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Addition: To the flask, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol (volume appropriate for the scale of the reaction), followed by a minimal amount of deionized water to facilitate the dissolution of the base.

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-(3-tolyl)phenol.

Derivatization Strategy for SAR Studies

To explore the structure-activity relationship (SAR), a library of analogs can be synthesized by modifying both the phenolic and tolyl rings.

Caption: Proposed drug discovery workflow for 4-(3-tolyl)phenol.

Future Perspectives and Conclusion

The 4-(3-tolyl)phenol scaffold represents a promising yet underexplored area in medicinal chemistry. Its structural relationship to a multitude of known bioactive compounds suggests a high probability of identifying novel therapeutic agents through systematic investigation. The synthetic accessibility of this scaffold via robust methods like the Suzuki-Miyaura coupling, combined with the potential for extensive derivatization, makes it an attractive starting point for drug discovery programs.

Future research should focus on the synthesis of a diverse library of 4-(3-tolyl)phenol analogs and their evaluation in a broad range of biological assays to uncover their therapeutic potential. Detailed structure-activity relationship studies will be crucial in guiding the optimization of hit compounds into viable clinical candidates. The exploration of this scaffold could lead to the discovery of novel drugs with improved efficacy, selectivity, and pharmacokinetic properties.

References

-

A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

-

4-Hydroxybiphenyl. PubChem. [Link]

-

4-(p-Tolyl)phenol. ChemBK. [Link]

-

Suzuki Coupling. SynArchive. [Link]

-

Suzuki-Miyaura coupling of heteroaryl bromides with 4-tolylboronic acid. ResearchGate. [Link]

-

Suzuki Coupling. YouTube. [Link]

-

Biological deeds of Biphenyl derivatives - A short Review. IJSDR. [Link]

-

Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride. National Institutes of Health. [Link]

-

4-Phenylphenol. Wikipedia. [Link]

-

Biphenylcarboxamide derivatives as antagonists of platelet-activating factor. PubMed. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC - NIH. [Link]

-

Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PMC - NIH. [Link]

-

Synthesis of 4-(3-Pyridylmethyl)phenol hydrochloride. PrepChem.com. [Link]

-

Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. PubMed Central. [Link]

-

Cas 101043-55-4,2-(p-Tolyl)phenol. LookChem. [Link]

-

Chemical Composition and Biological Activities of the Cnidoscolus quercifolis: A Review. MDPI. [Link]

-

Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH. [Link]

-

Synthesis of Catechols from Phenols via Pd-Catalyzed Silanol-Directed C–H Oxygenation. PMC - NIH. [Link]

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 2. ijsdr.org [ijsdr.org]

- 3. synarchive.com [synarchive.com]

- 4. researchgate.net [researchgate.net]

- 5. Nickel-Catalyzed Suzuki Coupling of Phenols Enabled by SuFEx of Tosyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4-(3-Methylphenyl)phenol in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(3-Methylphenyl)phenol, a biaryl compound, has emerged as a versatile and valuable building block in the landscape of organic synthesis. Its unique structural motif, featuring a phenol ring coupled with a meta-substituted toluene, provides a scaffold with significant potential for the construction of complex molecules. This guide delves into the synthesis, properties, and diverse applications of 4-(3-Methylphenyl)phenol, with a particular focus on its role in medicinal chemistry and materials science. We will explore the nuances of its synthesis, primarily through the robust Suzuki-Miyaura coupling reaction, and present detailed protocols. Furthermore, this document will illuminate the compound's utility in the development of novel therapeutics and advanced polymers, providing field-proven insights for professionals in drug discovery and materials research.

Introduction: The Architectural Significance of Biaryl Phenols

Biaryl scaffolds are privileged structures in the realm of biologically active compounds and functional materials.[1][2] The inherent conformational flexibility and the ability to present substituents in a well-defined three-dimensional space make them ideal for interacting with biological targets.[2] Phenols, in particular, are a recurring and significant motif in a vast number of natural products and FDA-approved pharmaceuticals. The hydroxyl group can act as a key hydrogen bond donor and acceptor, and a handle for further functionalization.

4-(3-Methylphenyl)phenol, also known as 3'-Methyl-[1,1'-biphenyl]-4-ol, combines these two critical features. The presence of the methyl group on the second phenyl ring introduces a subtle steric and electronic perturbation that can be exploited to fine-tune the properties of derivative compounds. This guide aims to provide a comprehensive overview of this valuable building block, empowering researchers to leverage its full potential in their synthetic endeavors.

Synthesis of 4-(3-Methylphenyl)phenol: A Focus on Suzuki-Miyaura Coupling

The most efficient and widely employed method for the synthesis of 4-(3-Methylphenyl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This powerful carbon-carbon bond-forming reaction offers high yields, excellent functional group tolerance, and generally mild reaction conditions.[5] The key disconnection for this synthesis involves the coupling of a boronic acid (or its ester) with an aryl halide.

Retrosynthetic Analysis

The retrosynthetic analysis for 4-(3-Methylphenyl)phenol via Suzuki-Miyaura coupling reveals two primary pathways:

-

Pathway A: Coupling of 3-methylphenylboronic acid with a 4-halophenol (e.g., 4-bromophenol or 4-iodophenol).

-

Pathway B: Coupling of a (4-hydroxyphenyl)boronic acid with a 3-halotoluene (e.g., 3-bromotoluene or 3-iodotoluene).

Both pathways are viable, and the choice often depends on the commercial availability and cost of the starting materials.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Tolylboronic Acid and 4-Bromophenol

This protocol provides a detailed, step-by-step methodology for the synthesis of 4-(3-Methylphenyl)phenol based on established Suzuki-Miyaura coupling procedures.

Materials:

-

4-Bromophenol

-

3-Tolylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (1.0 eq.), 3-tolylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol, followed by degassed water (10% of the total solvent volume).

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 4-6 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-(3-Methylphenyl)phenol as a solid.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physical and chemical properties of 4-(3-Methylphenyl)phenol is essential for its effective use as a building block.

| Property | Value |

| CAS Number | 191724-08-0 |

| Molecular Formula | C₁₃H₁₂O |

| Molecular Weight | 184.23 g/mol |

| Appearance | Off-white to pale yellow solid (predicted) |

| Melting Point | Not widely reported, predicted to be in the range of other methyl-substituted biphenylols |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate); sparingly soluble in water |

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Multiple signals in the range of δ 7.0-7.6 ppm. The protons on the phenol ring will likely appear as two doublets (AA'BB' system), while the protons on the tolyl ring will show a more complex splitting pattern.

-

Phenolic Proton: A broad singlet between δ 4.5-5.5 ppm, which is exchangeable with D₂O.

-

Methyl Protons: A singlet at approximately δ 2.4 ppm.

¹³C NMR (100 MHz, CDCl₃):

-

Aromatic Carbons: Multiple signals in the range of δ 115-155 ppm. The carbon bearing the hydroxyl group (C-O) will be downfield (around δ 155 ppm).

-

Methyl Carbon: A signal at approximately δ 21 ppm.

IR (KBr):

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ due to the phenolic hydroxyl group.

-

C-H Stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks around 2850-2960 cm⁻¹ for the methyl group.

-

C=C Stretch (aromatic): Strong absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band around 1200-1250 cm⁻¹.

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A strong peak at m/z = 184.

-

Key Fragmentation: Loss of a methyl group ([M-15]⁺) and other characteristic aromatic fragmentations.

Applications in Organic Synthesis

The true value of 4-(3-Methylphenyl)phenol lies in its utility as a versatile intermediate for the synthesis of more complex molecular architectures.

Medicinal Chemistry: A Scaffold for Bioactive Molecules

The biaryl phenol motif is a cornerstone in drug discovery, and 4-(3-Methylphenyl)phenol provides a readily accessible starting point for the synthesis of a variety of therapeutic agents.[1][2] The phenolic hydroxyl group can be easily derivatized to form ethers, esters, and other functional groups, while the aromatic rings can undergo further substitution reactions to introduce additional pharmacophores.

While specific drugs directly derived from 4-(3-Methylphenyl)phenol are not widely documented in publicly available literature, its structural analogues are prevalent in pharmaceuticals. For instance, the biphenyl scaffold is found in anti-inflammatory drugs, and phenolic moieties are crucial for the activity of many antioxidants and enzyme inhibitors. The strategic placement of the methyl group in 4-(3-Methylphenyl)phenol can influence the binding affinity and selectivity of a drug candidate for its target protein.

Materials Science: A Monomer for Advanced Polymers

Phenolic compounds are well-known precursors to a variety of polymers, most notably phenol-formaldehyde resins. 4-(3-Methylphenyl)phenol can serve as a functional monomer in the synthesis of specialty polymers with tailored properties. The incorporation of the biaryl structure into a polymer backbone can enhance its thermal stability, mechanical strength, and optical properties.

Potential applications in materials science include:

-

High-Performance Resins: The rigidity of the biphenyl unit can lead to polymers with high glass transition temperatures and excellent thermal stability.

-

Liquid Crystalline Polymers: The rod-like structure of the 4-(3-Methylphenyl)phenol unit makes it a potential mesogen for the synthesis of liquid crystalline polymers.

-

Functional Polymers: The phenolic hydroxyl group can be modified post-polymerization to introduce specific functionalities, leading to materials for applications such as sensors, membranes, or catalysts.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling 4-(3-Methylphenyl)phenol. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile can be inferred from related compounds such as other substituted phenols and biphenyls.

-

General Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-(3-Methylphenyl)phenol is a valuable and versatile building block in organic synthesis with significant potential in medicinal chemistry and materials science. Its synthesis is readily achievable through the robust Suzuki-Miyaura coupling reaction. The unique combination of a phenolic hydroxyl group and a substituted biaryl scaffold provides a platform for the development of a wide range of functional molecules. As the demand for novel therapeutics and advanced materials continues to grow, the strategic utilization of well-designed building blocks like 4-(3-Methylphenyl)phenol will undoubtedly play a crucial role in driving innovation.

References

Sources

- 1. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rose-hulman.edu [rose-hulman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Discovery and history of 3-methyl substituted biphenylols

An In-Depth Technical Guide to the Discovery and History of 3-Methyl Substituted Biphenylols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

The biphenyl moiety, characterized by two interconnected phenyl rings, represents a cornerstone in the architecture of organic compounds. Its rigid, yet conformationally flexible, structure has made it a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmaceuticals, advanced materials, and agrochemicals.[1][2] The introduction of specific substituents onto this core structure, such as a methyl group at the 3-position and a hydroxyl group, gives rise to 3-methyl substituted biphenylols. These modifications are not trivial; they profoundly influence the molecule's stereochemistry, electronic properties, and biological interactions, making this class of compounds a subject of significant synthetic and pharmacological interest.

This guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies leading to 3-methyl substituted biphenylols. We will trace the journey from early, often harsh, classical reactions to the sophisticated and highly efficient transition-metal-catalyzed cross-coupling methods that dominate contemporary organic synthesis. The narrative will emphasize the causality behind experimental choices and provide actionable protocols for the modern researcher.

Part 1: Foundational Syntheses - The Dawn of Biaryl Construction

The initial forays into biphenyl synthesis were marked by reactions requiring forceful conditions, often resulting in modest yields and limited substrate scope. These foundational methods, however, were critical in establishing the feasibility of forging a carbon-carbon bond between two aromatic rings.

The Ullmann Reaction: A Copper-Mediated Revolution

First reported by Fritz Ullmann in 1901, the Ullmann reaction was a landmark achievement, describing the copper-promoted coupling of two aryl halides to form a symmetrical biaryl.[3][4] The traditional version of this reaction involves heating an aryl halide with a stoichiometric amount of copper powder, often at temperatures exceeding 200°C.[3][5]

The mechanism, while not fully elucidated for over a century, is understood to involve the formation of an active copper(I) species. This species undergoes oxidative addition to the aryl halide, followed by a subsequent reaction with a second aryl halide molecule and reductive elimination to form the biaryl product and regenerate the copper catalyst.[3]

Key Characteristics of the Classical Ullmann Reaction:

-

Catalyst: Stoichiometric copper powder or copper bronze alloy.[3][4]

-

Substrates: Primarily reactive aryl halides, such as aryl iodides. The reaction is often limited to electron-deficient aryl halides.[4]

-

Conditions: High temperatures (>200°C) and often polar, high-boiling point solvents.[5]

-

Limitations: The harsh conditions limited its application for complex molecules with sensitive functional groups. The reaction was also notorious for erratic and often low yields.[3][4]

Despite its limitations, the Ullmann condensation was a pivotal step, demonstrating that a transition metal could mediate the formation of an aryl-aryl bond.[4] Modern variations have improved upon the classical method by using soluble copper catalysts with ligands, allowing for milder reaction conditions.[5]

Caption: Figure 1: Conceptual Mechanism of the Ullmann Reaction.

Other Early Methods

Before the widespread adoption of palladium catalysis, other methods also contributed to the synthesis of biphenyls:

-

Wurtz-Fittig Reaction: An extension of the Wurtz reaction, this method involves the sodium-mediated coupling of an aryl halide with an alkyl halide. While historically significant, its utility for synthesizing substituted biphenyls is limited due to the formation of multiple side products.[6]

-

From Diazonium Salts: The Gomberg-Bachmann reaction allows for the synthesis of biphenyls by treating a diazonium salt with another aromatic compound. This free-radical-based method often suffers from low yields and a lack of regioselectivity.[7]

| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |

| Ullmann Reaction | Copper (stoichiometric) | >200°C, polar solvents | First major biaryl synthesis | Harsh conditions, low yields, limited scope |

| Wurtz-Fittig Reaction | Sodium metal | Dry ether | Early C-C bond formation | Poor selectivity, side products |

| Gomberg-Bachmann | Diazonium Salt / Base | Varies | Utilizes diazonium salts | Low yields, poor regioselectivity |

| Caption: Table 1: Comparison of Classical Biphenyl Synthesis Methods. |

Part 2: The Palladium Era - Precision in Biaryl Synthesis

The landscape of organic synthesis was fundamentally altered by the development of palladium-catalyzed cross-coupling reactions. These methods provided unprecedented efficiency, functional group tolerance, and control, making the synthesis of complex molecules like 3-methyl substituted biphenylols a routine endeavor.

The Suzuki-Miyaura Coupling: The Gold Standard

The Suzuki-Miyaura reaction, or Suzuki coupling, is the palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[8] Its discovery earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry and it remains one of the most powerful and widely used methods for constructing C-C bonds.[6][9]

The reaction's success is attributable to its mild conditions, the commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts.[8][9] For the synthesis of 3-methyl substituted biphenylols, this method offers unparalleled versatility. One can couple a boronic acid derivative of a protected cresol (e.g., 3-methyl-X-phenoxyphenylboronic acid) with a variety of aryl halides, or vice versa.

Caption: Figure 3: Experimental Workflow for Suzuki Coupling.

Step-by-Step Methodology:

-

Reagent Preparation: To a flame-dried round-bottom flask, add 2-bromo-6-methylphenol (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Solvent Addition: Add a 4:1 mixture of toluene and degassed water. The total solvent volume should be sufficient to create a stirrable slurry.

-

Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

-

Heating: Place the flask in a preheated oil bath at 90°C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).

-

Workup: Allow the reaction to cool to room temperature. Quench with water and dilute with an organic solvent like ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-methyl-4'-nitrobiphenyl-2-ol.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Applications and Significance in Modern Science

The development of efficient synthetic routes has enabled the widespread investigation and application of 3-methyl substituted biphenylols across various scientific disciplines.

Medicinal Chemistry and Drug Development

The 3-methyl biphenylol scaffold is prevalent in the design of novel therapeutic agents. The methyl group can serve as a key binding element, occupying a hydrophobic pocket in an enzyme or receptor, while the hydroxyl group can act as a crucial hydrogen bond donor or acceptor.

-

Enzyme Inhibition: This structural motif is found in molecules designed to inhibit various enzymes. For instance, derivatives have been explored as potent and selective inhibitors of the Dopamine Transporter (DAT), which is a target for medications addressing cocaine addiction. [10]* Receptor Antagonism: The biphenyl structure provides a rigid framework to position functional groups in a precise three-dimensional orientation, making it ideal for designing receptor antagonists. For example, derivatives have been synthesized as histamine H3 receptor (H3R) ligands, which are investigated for treating neurological disorders. [11]* Antimicrobial and Antitumor Agents: The biphenyl core is a common feature in compounds exhibiting antimicrobial and cytotoxic properties. [12][13]The specific substitution pattern, including the 3-methyl group, helps to fine-tune the activity and selectivity of these agents.

Materials Science and Agrochemicals

Beyond pharmaceuticals, these compounds have found use in other technological areas:

-

Fungicides: Biphenyl itself can be hydroxylated to produce fungicides. [1]The 3-methyl substituted versions are explored for similar applications in crop protection, where the substitution pattern can influence efficacy and environmental persistence.

-

Advanced Materials: The biphenyl unit is a key component in liquid crystals and polymers. [14]The introduction of substituents like a methyl group can alter the physical properties, such as the melting point and mesophase behavior, which is critical for designing new materials for displays and electronics.

Conclusion

The journey to synthesize 3-methyl substituted biphenylols mirrors the broader evolution of organic chemistry itself. It began with the brute-force methods of the early 20th century, which, despite their limitations, proved that constructing such molecules was possible. The true revolution arrived with palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which transformed the field by offering a mild, versatile, and highly efficient toolkit. This synthetic empowerment has allowed researchers in medicinal chemistry, materials science, and agrochemicals to readily access and explore the unique properties of this important class of compounds, cementing their role as a valuable scaffold in modern molecular design.

References

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023-06-16). National Institutes of Health.

- General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. various sources.

- Synthesis of Dipheny or Biphenyl. (2022-01-17). YouTube.

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.

- Ullmann Reaction. BYJU'S.

- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect.

- Biphenyl. Wikipedia.

- Biphenyl | Synthesis, Structure, Properties. (2025-12-19). Britannica.

- Ullmann condensation. Wikipedia.

- Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. ORBi.

- Ullmann reaction. Wikipedia.

- Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010-11-10). University of Glasgow.

- Suzuki Coupling. (2020-07-11). YouTube.

- The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes. PubMed Central.

- Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2025-08-03). ResearchGate.

- Application Note: Synthesis of Biaryls via Suzuki-Miyaura Coupling Using Methyl 3-boronobenzoate. Benchchem.

- Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. MDPI.

- Squaryl molecular metaphors – application to rational drug design and imaging agents. Future Science.

- Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. (2021-09-21). PubMed Central.

- Application of Methylsulfone in Drug Discovery. PharmaBlock.

- Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands. (2017-05-15). PubMed.

- Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L. PubMed.

Sources

- 1. Biphenyl - Wikipedia [en.wikipedia.org]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. byjus.com [byjus.com]

- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. The synthesis and biological evaluation of 2-(3-methyl or 3-phenylisoxazol-5-yl)-3-aryl-8-thiabicyclo[3.2.1]octanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of novel tert-amylphenoxyalkyl (homo)piperidine derivatives as histamine H3R ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmaceutical applications of the benzylisoquinoline alkaloids from Argemone mexicana L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. orbi.uliege.be [orbi.uliege.be]

A Technical Guide to the Solubility of 4-(3-Methylphenyl)phenol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Methylphenyl)phenol, a biphenyl derivative with significant interest in pharmaceutical and materials science research. In the absence of extensive published solubility data for this specific compound, this document outlines the theoretical principles governing its solubility and provides a robust experimental framework for its determination. This guide is intended for researchers, scientists, and drug development professionals, offering both predictive insights based on molecular structure and a practical, step-by-step protocol for generating precise solubility data. The application of Hansen Solubility Parameters (HSP) is also discussed as a powerful tool for solvent selection and solubility prediction.

Introduction: Understanding the Solubility of 4-(3-Methylphenyl)phenol

4-(3-Methylphenyl)phenol is an organic compound featuring a phenol group attached to a biphenyl structure, with a methyl substituent on one of the phenyl rings. Its solubility in various organic solvents is a critical parameter for its application in synthesis, purification, formulation, and biological screening.[1][2] The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[3][4] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

The molecular structure of 4-(3-Methylphenyl)phenol imparts both polar and non-polar characteristics. The hydroxyl (-OH) group is polar and capable of hydrogen bonding, while the biphenyl and methyl groups are non-polar.[5] This amphiphilic nature suggests that its solubility will be highly dependent on the specific characteristics of the solvent.

Key Structural Features Influencing Solubility:

-

Phenolic Hydroxyl Group: This group can act as a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols.[5][6]

-

Biphenyl Core: The two phenyl rings contribute to a significant non-polar character, favoring solubility in non-polar or moderately polar solvents.

-

Methyl Group: The methyl substituent further enhances the non-polar nature of the molecule.

Theoretical Framework for Solubility Prediction

A deeper understanding of solubility can be achieved by considering intermolecular forces and thermodynamic principles. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[7][8] HSP theory decomposes the total cohesion energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Arising from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

Predicted Solubility Profile

Based on the structural analysis and the "like dissolves like" principle, a qualitative solubility profile for 4-(3-Methylphenyl)phenol can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and in polar protic solvents like lower-chain alcohols (methanol, ethanol). These solvents can effectively solvate both the polar hydroxyl group and the non-polar biphenyl core.

-

Moderate Solubility: Likely in moderately polar solvents like acetone, ethyl acetate, and dichloromethane.

-

Low Solubility: Expected in highly non-polar solvents like hexane and cyclohexane, and in highly polar, aqueous systems without co-solvents.

The following diagram illustrates the logical relationship between solvent polarity and the predicted solubility of 4-(3-Methylphenyl)phenol.

Caption: Predicted solubility based on solvent polarity.

Experimental Determination of Solubility: The Shake-Flask Method

To obtain quantitative solubility data, the shake-flask method is a widely accepted and robust technique.[2][11][12][13] This method involves equilibrating an excess of the solid solute with the solvent of interest and then measuring the concentration of the dissolved solute in the resulting saturated solution.

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of 4-(3-Methylphenyl)phenol.

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. scielo.br [scielo.br]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]

- 7. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 8. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 9. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 10. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 11. enamine.net [enamine.net]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

A Comprehensive Theoretical and Computational Guide to 4-(m-tolyl)phenol: From Molecular Structure to Drug Development Insights

Executive Summary

This technical guide provides an in-depth exploration of 4-(m-tolyl)phenol, a biphenyl derivative with significant potential in materials science and medicinal chemistry. In the absence of extensive experimental data, this document pioneers a robust theoretical and computational framework to predict its structural, spectroscopic, and electronic properties. Furthermore, we investigate its potential as a therapeutic agent through molecular docking simulations against a key cancer-related protein. This guide is intended for researchers, computational chemists, and drug development professionals, offering a comprehensive roadmap for the in silico characterization of novel phenol derivatives and prioritizing them for experimental validation.

Introduction: The Untapped Potential of Substituted Biphenyls